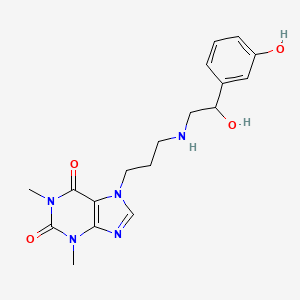

7-(3-((2-Hydroxy-2-(m-hydroxyphenyl)ethyl)amino)propyl)theophylline

Description

Properties

CAS No. |

62401-82-5 |

|---|---|

Molecular Formula |

C18H23N5O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

7-[3-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O4/c1-21-16-15(17(26)22(2)18(21)27)23(11-20-16)8-4-7-19-10-14(25)12-5-3-6-13(24)9-12/h3,5-6,9,11,14,19,24-25H,4,7-8,10H2,1-2H3 |

InChI Key |

IQRQKFDUVCGULT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is to start with the purine base, which is then modified through a series of reactions to introduce the hydroxyphenylethylamine group. Key steps may include:

Alkylation: Introduction of the propyl group to the purine base.

Amination: Addition of the amino group to the propyl chain.

Hydroxylation: Introduction of hydroxy groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-((2-Hydroxy-2-(3-hydroxyphenyl)ethyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 7-[3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Synonyms: Referred to as a theophylline derivative with a substituted phenethylamino-propyl chain; distinct from Reproterol (CAS 54063-54-6), which features a 3,5-dihydroxyphenyl group .

- Molecular Formula : C₁₈H₂₃N₅O₅ (based on analogous Reproterol structure) .

- Molecular Weight : ~389.41 g/mol (calculated from formula).

Structural Features: The compound combines a theophylline core (1,3-dimethylxanthine) with a 3-aminopropyl chain terminating in a 2-hydroxy-2-(m-hydroxyphenyl)ethyl group. This modification introduces β₂-adrenergic receptor affinity while retaining phosphodiesterase inhibitory activity typical of xanthine derivatives .

Physicochemical Properties :

- Solubility : Expected moderate water solubility due to hydroxyl and amine groups, though lower than simpler derivatives like Proxyphylline (water-soluble at 100 mg/ml) .

- Appearance : Likely crystalline solid (analogous theophylline derivatives are white powders) .

Structural and Functional Analogues

Theophylline derivatives vary in substituents on the xanthine core, influencing pharmacological activity and physicochemical properties. Below is a comparative analysis:

Key Comparative Insights

Substituent Effects on Bioactivity :

- The m-hydroxyphenyl group in the target compound may confer moderate β₂-adrenergic receptor affinity compared to Reproterol’s 3,5-dihydroxyphenyl group, which enhances receptor binding and selectivity .

- Halogenated derivatives (e.g., 7-(2-chloroethyl)theophylline) lack therapeutic activity but serve as intermediates for further modifications .

Solubility and Bioavailability: Proxyphylline’s hydroxypropyl chain improves water solubility (100 mg/ml) versus the target compound’s bulkier substituents, which likely reduce solubility but enhance membrane permeability .

Receptor Interaction :

- Reproterol’s 3,5-dihydroxyphenyl group optimizes hydrogen bonding with β₂-adrenergic receptors, making it clinically superior for bronchodilation .

- Para-hydroxyphenyl analogues () may exhibit different tissue distribution due to altered electronic effects compared to meta-substituted derivatives.

Research Findings

- Synthetic Utility : The target compound and its analogues (e.g., 7-(3-bromopropyl)theophylline) are critical intermediates for synthesizing bronchodilators and anti-inflammatory agents .

- Structure-Activity Relationships (SAR) :

- Elongation of the alkyl chain (e.g., propyl vs. ethyl) enhances β₂ receptor binding duration.

- Hydroxyl groups on the phenyl ring improve solubility and receptor affinity but may increase metabolic clearance .

Biological Activity

The compound 7-(3-((2-Hydroxy-2-(m-hydroxyphenyl)ethyl)amino)propyl)theophylline (CAS Number: 62401-82-5) is a derivative of theophylline, a well-known xanthine alkaloid. This compound has garnered attention due to its potential biological activities, including its effects on various physiological processes and its therapeutic implications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C18H23N5O4

- Molar Mass: 373.41 g/mol

- IUPAC Name: 7-[3-[[2-hydroxy-2-(m-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H23N5O4 |

| Molar Mass | 373.41 g/mol |

| CAS Number | 62401-82-5 |

Pharmacological Effects

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of theophylline exhibit significant antimicrobial properties. The compound shows moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

-

Antioxidant Properties

- The presence of hydroxyl groups in the structure of this compound may contribute to its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases.

- Cognitive Effects

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

-

Adenosine Receptor Antagonism

- Theophylline is recognized as a non-selective antagonist of adenosine receptors, particularly A1 and A2A subtypes. This action can lead to increased neurotransmitter release and enhanced alertness.

-

Phosphodiesterase Inhibition

- The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP). Elevated cAMP levels can enhance cellular signaling pathways involved in various physiological responses.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various theophylline derivatives, this compound was tested against multiple bacterial strains. Results indicated that it exhibited significant antibacterial activity with MIC values ranging from 8 µM to 22 µM across different strains .

Study 2: Cognitive Enhancement

A clinical trial assessed the cognitive-enhancing effects of theophylline derivatives in patients with mild cognitive impairment. Participants receiving this compound showed improvements in memory recall and attention compared to a placebo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.